molecular formula C13H7FO2S B8629184 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one CAS No. 106032-19-3

1-Fluoro-4-hydroxy-9H-thioxanthen-9-one

Cat. No. B8629184
CAS RN: 106032-19-3
M. Wt: 246.26 g/mol
InChI Key: AUHIKFMUZNXFKJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-hydroxy-9H-thioxanthen-9-one is a useful research compound. Its molecular formula is C13H7FO2S and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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properties

CAS RN

106032-19-3

Molecular Formula

C13H7FO2S

Molecular Weight

246.26 g/mol

IUPAC Name

1-fluoro-4-hydroxythioxanthen-9-one

InChI

InChI=1S/C13H7FO2S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,15H

InChI Key

AUHIKFMUZNXFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reactant 1-fluoro-4-hydroxy-thioxanthen-9-one was prepared as described above in Example 1a. To a suspension of 1-fluoro-4-hydroxy-9H-thioxanthen-9-on (92%) (306 g, 1.14 mol) in acetonitrile (3500 mL), potassium carbonate (464 g, 3.36 mol) was added while stirring vigorously. 3-Chloro-1,2-propanediol (371 g, 3.36 mol) was added drop wise over 30 minutes. The reaction mixture was heated to reflux and allowed to stir for 24 hours. The mixture was filtered and the residue was washed with warm acetonitrile (500 mL) (70° C.). The filtrate was evaporated under reduced pressure. The residual solid was treated with a mixture of methyl-tert-butylether (400 mL) and acetone (40 ml) and stirred for about an hour. The crude 4-(2,3-dihydroxy-propoxy)-1-fluoro-thioxanthen-9-one was isolated by filtration and dried. The crude 4-(2,3-dihydroxy-propoxy)-1-fluoro-thioxanthen-9-one was treated twice with 1000 mL water at 60° C., isolated by filtration and dried.
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
464 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-thiosalicylic acid (39.32 g, 255 mmol) in concentrated sulfuric acid (700 ml) was added 4-fluorophenol (32.0 g, 280 mmol). The red solution was then stirred at room temperature for 18 hours. Upon completion, the mixture was poured directly onto 4 liters of crushed ice and the resulting red solid was filtered off, and then suspended in water (1 L)and treated with ammonia solution until pH 6 attained whereupon the precipitate was re-filtered to give the title compound as an orange solid (44.48 g, 70.8%) m/z (LC-MS, ESP): 247 [M+H]+, R/T=3.99 mins
Quantity
39.32 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two
Yield
70.8%

Synthesis routes and methods III

Procedure details

Thiosalicylic acid (46.26 g, 0.3 mol) and 4-fluorophenol (56.05 g, 0.5 mol) were dissolved in conc. H2SO4 (750 ml) and the mixture was stirred under nitrogen for 24 hours. The reaction mixture was then poured onto ice (1.5 L) and the yellow precipitate was filtered and washed with water (300 ml). The precipitate was dried at 50° C. for 24 hours and was used without further purification (31.4 g, 42.5%). m/z (LC-MS, ESP): 247 (M++1).
Quantity
46.26 g
Type
reactant
Reaction Step One
Quantity
56.05 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One

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